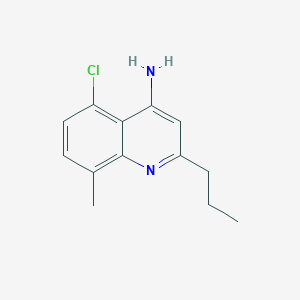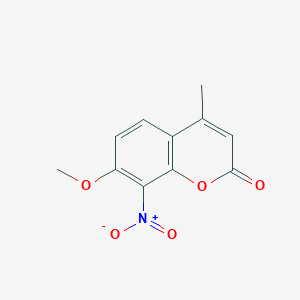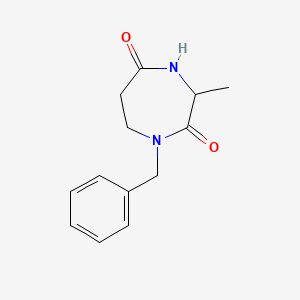
(R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidin-3-yloxy group and diethylamine moieties. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidin-Kerns: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidin-Derivat synthetisiert werden.
Einführung der Pyrrolidin-3-yloxy-Gruppe: Dieser Schritt beinhaltet die nucleophile Substitution einer geeigneten Abgangsgruppe am Pyrimidinring mit Pyrrolidin-3-ol.
N,N-Diethylierung: Der letzte Schritt beinhaltet die Alkylierung der Aminogruppe am Pyrimidinring mit Diethylamin unter basischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Flusschemie und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
(R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von N-Oxiden oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wobei möglicherweise oxidierte Formen wieder zur Stammverbindung reduziert werden.
Substitution: Die Pyrrolidin-3-yloxy-Gruppe kann unter geeigneten Bedingungen mit anderen Nucleophilen substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Behandlung neurologischer Erkrankungen oder als Antikrebsmittel.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die zu einer Modulation ihrer Aktivität führen. Die genauen Pfade und molekularen Wechselwirkungen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Analyse Chemischer Reaktionen
Types of Reactions
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any oxidized forms back to the parent compound.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-cancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitril: Ein JAK1-selektiver Inhibitor mit einem ähnlichen Pyrimidin-Kern.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide: Selektive Inhibitoren der Proteinkinase B (Akt) mit einem Pyrimidinring.
Einzigartigkeit
(R)-N,N-Diethyl-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amin ist aufgrund seines spezifischen Substitutionsschemas und seiner Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H20N4O |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N,N-diethyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4O/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10/h7,9-10,13H,3-6,8H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
VDXNECSUJPQOLY-SNVBAGLBSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCNC2 |
Kanonische SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)









